molecular formula C14H20N2 B13527499 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine

1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine

Cat. No.: B13527499
M. Wt: 216.32 g/mol
InChI Key: BNGSXBBVAKDELK-UHFFFAOYSA-N
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Description

1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to another pyrrolidine ring. This compound is part of the pyrrolidine family, known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a halogenated aromatic compound can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine is unique due to its dual pyrrolidine rings connected via a phenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4-pyrrolidin-3-ylphenyl)pyrrolidine

InChI

InChI=1S/C14H20N2/c1-2-10-16(9-1)14-5-3-12(4-6-14)13-7-8-15-11-13/h3-6,13,15H,1-2,7-11H2

InChI Key

BNGSXBBVAKDELK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3CCNC3

Origin of Product

United States

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